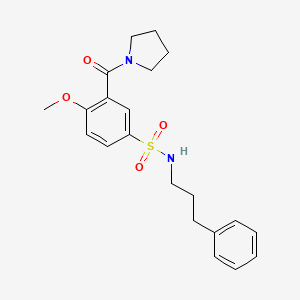
N-butyl-N-methyl-1-(2-phenylethyl)-4-piperidinamine
Vue d'ensemble
Description
N-butyl-N-methyl-1-(2-phenylethyl)-4-piperidinamine, commonly known as NMBPEP, is a synthetic compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications, particularly in the field of neuroscience.
Mécanisme D'action
NMBPEP exerts its pharmacological effects by binding to the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular processes such as calcium signaling, protein synthesis, and cell survival. Activation of the sigma-1 receptor by NMBPEP leads to the modulation of various signaling pathways, resulting in the regulation of neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
NMBPEP has been shown to have various biochemical and physiological effects, including the modulation of dopamine and serotonin release, enhancement of cognitive function, and neuroprotection against oxidative stress and neurotoxicity. It has also been shown to have analgesic and anxiolytic effects, which may have potential therapeutic applications in the treatment of chronic pain and anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using NMBPEP in lab experiments is its high selectivity and affinity for the sigma-1 receptor, which allows for the specific modulation of this receptor without affecting other receptors. However, one of the limitations is the lack of in vivo studies, which limits the understanding of its pharmacokinetics and pharmacodynamics in the human body.
Orientations Futures
There are various future directions for the research and development of NMBPEP. One of the potential applications is in the treatment of neurodegenerative disorders such as Alzheimer's disease, where it may have potential neuroprotective effects. Another potential application is in the treatment of chronic pain and anxiety disorders, where it may have potential analgesic and anxiolytic effects. Further research is needed to fully understand the pharmacokinetics and pharmacodynamics of NMBPEP in the human body and its potential therapeutic applications.
Conclusion:
In conclusion, NMBPEP is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications in the field of neuroscience. It has been shown to modulate the activity of various neurotransmitters and exert various biochemical and physiological effects. While there are still limitations and future directions for research, NMBPEP holds promise as a potential therapeutic agent for various neurological disorders.
Applications De Recherche Scientifique
NMBPEP has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to modulate the activity of various neurotransmitters such as dopamine, serotonin, and acetylcholine, which are implicated in the pathogenesis of these disorders.
Propriétés
IUPAC Name |
N-butyl-N-methyl-1-(2-phenylethyl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2/c1-3-4-13-19(2)18-11-15-20(16-12-18)14-10-17-8-6-5-7-9-17/h5-9,18H,3-4,10-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZHFZSDKNSRIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1CCN(CC1)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B4646258.png)

![2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4646274.png)
![2-{4-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4646293.png)
![4-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)morpholine](/img/structure/B4646309.png)

![4-[(4-benzyl-1-piperidinyl)carbonyl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline](/img/structure/B4646318.png)
![5-({3-[(cyclopropylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-3-methyl-5-oxopentanoic acid](/img/structure/B4646323.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenoxybenzamide](/img/structure/B4646326.png)
![ethyl 5'-{[(benzoylamino)carbonothioyl]amino}-2,3'-bithiophene-4'-carboxylate](/img/structure/B4646340.png)
![2,2,2-trifluoro-N-(3-{N-[3-(4-methoxyphenyl)propanoyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B4646348.png)
![N-benzyl-2-[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy]acetamide](/img/structure/B4646356.png)

